molecular formula C9H11N3O2 B1170100 tert-Butyl (2-methylquinolin-8-yl)carbamate CAS No. 179627-10-2

tert-Butyl (2-methylquinolin-8-yl)carbamate

Cat. No.: B1170100
CAS No.: 179627-10-2
InChI Key:
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Description

tert-Butyl (2-methylquinolin-8-yl)carbamate: is a chemical compound with the molecular formula C₁₅H₁₈N₂O₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylquinolin-8-yl)carbamate typically involves the reaction of 2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2-methylquinoline+tert-butyl chloroformatetert-Butyl (2-methylquinolin-8-yl)carbamate\text{2-methylquinoline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-methylquinoline+tert-butyl chloroformate→tert-Butyl (2-methylquinolin-8-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-methylquinolin-8-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2-methylquinolin-8-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological molecules, including enzymes and receptors.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-methylquinoline: The parent compound of tert-Butyl (2-methylquinolin-8-yl)carbamate.

    tert-Butyl carbamate: A simpler carbamate derivative without the quinoline structure.

    Quinoline: The core structure present in this compound.

Uniqueness: this compound is unique due to the presence of both the tert-butyl carbamate group and the 2-methylquinoline moiety. This combination imparts specific chemical and biological properties that are not found in the individual components.

Properties

IUPAC Name

tert-butyl N-(2-methylquinolin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-8-9-11-6-5-7-12(13(11)16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCEWIPNOBLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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